Spectroscopic Data of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Guide
Spectroscopic Data of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document offers a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Introduction
2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate spectroscopic characterization is a cornerstone of chemical research and drug development, providing unequivocal evidence of a molecule's structure and purity. This guide will delve into the predicted spectroscopic signature of the title compound, offering insights into the relationship between its molecular structure and its spectral properties.
Molecular Identity:
| Parameter | Value |
| IUPAC Name | 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one |
| CAS Number | 13102-34-6[2] |
| Molecular Formula | C₁₀H₈Cl₂N₂O[3] |
| Molecular Weight | 243.09 g/mol [3] |
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, with its key functional groups, is presented below. The dichlorophenyl ring, the pyrazolone core, the methyl group, and the methylene group each contribute unique signals to the various spectra.
Caption: Molecular Structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.2 | Multiplet | 3H | Aromatic protons (dichlorophenyl ring) |
| ~ 3.4 | Singlet | 2H | CH₂ (pyrazolone ring) |
| ~ 2.2 | Singlet | 3H | CH₃ (methyl group) |
Interpretation and Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear as a complex multiplet due to spin-spin coupling. The methylene (CH₂) protons in the pyrazolone ring are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a sharp singlet. Similarly, the three protons of the methyl group are equivalent and are not coupled, resulting in another singlet.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (carbonyl) |
| ~ 150 | C=N (pyrazolone ring) |
| ~ 135 - 125 | Aromatic carbons |
| ~ 40 | CH₂ (pyrazolone ring) |
| ~ 15 | CH₃ (methyl group) |
Interpretation and Rationale: The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The aromatic carbons will give rise to several signals in the 125-135 ppm range. The aliphatic carbons of the methylene and methyl groups will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra.
Caption: Workflow for NMR data acquisition.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4]
-
Sample Loading: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]
-
Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and start the acquisition.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1700 | Strong | C=O stretch (carbonyl)[1] |
| ~ 1600 | Medium | C=N stretch[1] |
| ~ 1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 800 - 700 | Strong | C-Cl stretch |
Interpretation and Rationale: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group around 1700 cm⁻¹. The C=N stretch of the pyrazolone ring will also be present. The aromatic and aliphatic C-H stretches will appear at their characteristic frequencies. The presence of chlorine atoms will give rise to strong C-Cl stretching bands in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
A standard protocol for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows.
Caption: Workflow for FT-IR data acquisition.
Detailed Steps:
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.[6]
-
Sample Placement: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm and even pressure on the sample.[7]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent like isopropanol.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
| m/z | Predicted Ion |
| 242/244/246 | [M]⁺ (Molecular Ion) |
| 214/216/218 | [M - CO]⁺ |
| 186/188/190 | [M - CO - N₂]⁺ |
| 149/151 | [C₆H₃Cl₂]⁺ |
Interpretation and Rationale: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). The fragmentation of pyrazolones often involves the loss of neutral molecules such as carbon monoxide (CO) and nitrogen (N₂).[9] Another likely fragmentation pathway is the cleavage of the bond between the pyrazolone ring and the dichlorophenyl ring, leading to the formation of a dichlorophenyl cation.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
A general protocol for analyzing a small molecule using Electrospray Ionization (ESI) Mass Spectrometry is provided below.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are consistent with the known structure of the molecule and with the spectroscopic properties of related pyrazolone derivatives. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this and similar compounds. This information serves as a valuable resource for the synthesis, characterization, and analysis of this important class of heterocyclic compounds.
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